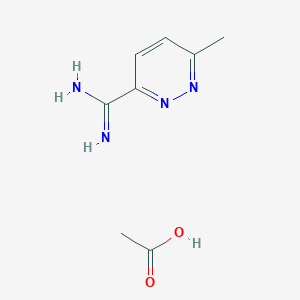

6-methyl-3-pyridazinecarboximidamide acetate

Description

6-Methyl-3-pyridazinecarboximidamide acetate is a heterocyclic organic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms). The molecule is substituted with a methyl group at position 6 and a carboximidamide functional group at position 3. The acetate counterion enhances its solubility in polar solvents, which is critical for applications in pharmaceutical or agrochemical research.

Properties

IUPAC Name |

acetic acid;6-methylpyridazine-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.C2H4O2/c1-4-2-3-5(6(7)8)10-9-4;1-2(3)4/h2-3H,1H3,(H3,7,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDURJSQFZPGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=N)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-73-6 | |

| Record name | 3-Pyridazinecarboximidamide, 6-methyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-pyridazinecarboximidamide acetate typically involves the reaction of 6-methyl-3-pyridazinecarboximidamide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate salt. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization or distillation may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-pyridazinecarboximidamide acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-Methyl-3-pyridazinecarboximidamide acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 6-methyl-3-pyridazinecarboximidamide acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-methyl-3-pyridazinecarboximidamide acetate with structurally related compounds from available evidence:

Key Observations:

Core Heterocycle Differences: Pyridazine (two adjacent nitrogens) in the target compound vs. pyrimidine (two nitrogens at 1,3 positions) in ’s compound. This structural distinction affects electronic properties and binding affinity in biological systems.

Functional Group Impact: The carboximidamide group in the target compound is a strong hydrogen-bond donor/acceptor, making it valuable in medicinal chemistry for target engagement. In contrast, the carboxylic acid group in ’s compound confers acidity and metal-coordination capabilities . The acetate counterion in the target compound improves aqueous solubility, whereas the chloro substituent in ’s compound may enhance electrophilic reactivity.

Halogenation (e.g., chloro in ) is a common step in derivatizing heterocycles for cross-coupling reactions, which could be contrasted with the amidine functionalization in the target compound.

Physicochemical and Pharmacological Considerations

While direct data on This compound is scarce, inferences can be drawn from analogs:

- Solubility : The acetate salt likely increases water solubility compared to neutral pyridazine derivatives, similar to how carboxylates enhance solubility in pyrimidine systems .

- Bioactivity: Pyridazine carboximidamides are known to inhibit enzymes like kinases or proteases due to their amidine group’s ability to mimic transition states. This contrasts with pyrimidine carboxylic acids (), which may act as chelators or substrates for metabolic enzymes.

Biological Activity

6-Methyl-3-pyridazinecarboximidamide acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a methyl group and a carboximidamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 195.19 g/mol. The compound's unique structure facilitates interactions with various biological targets, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and cellular signaling.

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can reduce inflammation and pain, making it a potential candidate for treating inflammatory diseases.

- Receptor Modulation : There is evidence suggesting that this compound may interact with endothelin receptors, which are implicated in various cardiovascular conditions. By blocking these receptors, the compound could help manage hypertension and related disorders.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Fungal Activity : It also displayed antifungal properties against Candida albicans, indicating its potential use in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been evaluated in several models:

- In Vivo Studies : In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers.

- Ex Vivo Assays : In human whole blood assays, the compound inhibited lipopolysaccharide (LPS)-induced TNFα production, showcasing its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in an animal model of arthritis. The results indicated that treatment significantly reduced joint swelling and pain compared to control groups, supporting its potential use in treating chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.